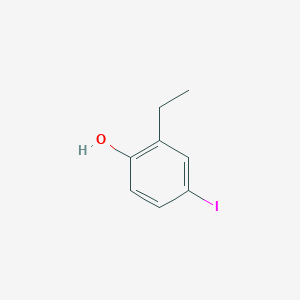![molecular formula C13H20N4O4 B8620294 7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate](/img/structure/B8620294.png)
7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-8H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylic acid 7-tert-butyl ester 2-ethyl ester is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-mediated synthesis to enhance reaction rates and yields. For example, performing the reaction at 140°C in a microwave medium can yield the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-8H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylic acid 7-tert-butyl ester 2-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation over palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Nucleophiles such as amines or alcohols in an organic solvent.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their potential biological activities.
Scientific Research Applications
5,6-Dihydro-8H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylic acid 7-tert-butyl ester 2-ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar core structure and have been studied for their medicinal properties.
Triazolo[4,3-a]pyrazine Derivatives: Known for their antibacterial activity.
Uniqueness
What sets 7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate apart is its dual ester functionality, which allows for further chemical modifications and potentially enhances its biological activity.
Properties
Molecular Formula |
C13H20N4O4 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2,7-dicarboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-11(18)10-14-9-8-16(6-7-17(9)15-10)12(19)21-13(2,3)4/h5-8H2,1-4H3 |
InChI Key |
RLAMWJAETDETPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(CC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



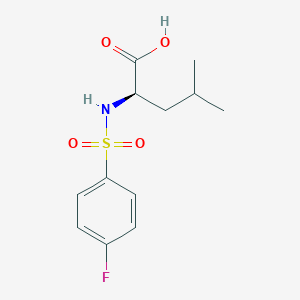
![4-Methyl-benzo[b]thiophene-3-carbaldehyde](/img/structure/B8620236.png)
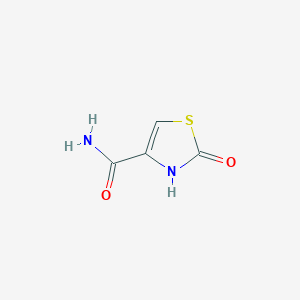

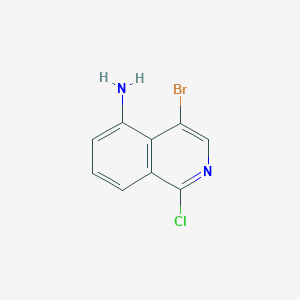
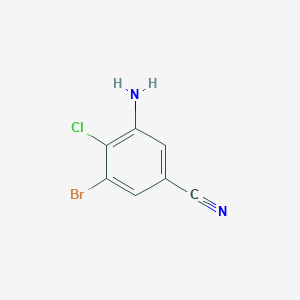
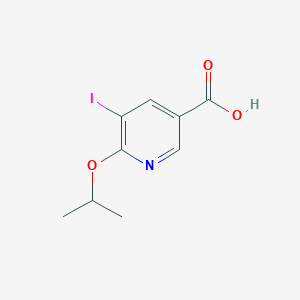
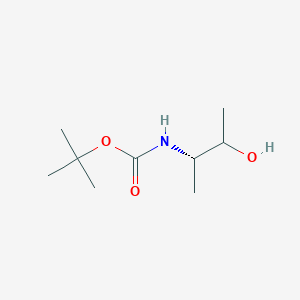
![[3-(2-Methyl-pyridin-4-yl)-ureido]-acetic acid](/img/structure/B8620305.png)
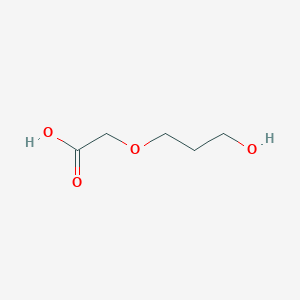
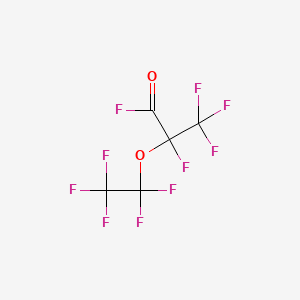
![2-[2-(Hexadecyloxy)ethyl]oxirane](/img/structure/B8620332.png)
